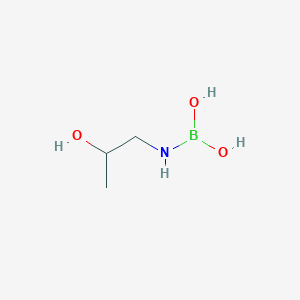
(2-Hydroxypropylamino)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxypropylamino)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxypropylamino)boronic acid typically involves the reaction of 2-hydroxypropylamine with a boronic acid derivative. One common method is the reaction of 2-hydroxypropylamine with boronic acid or its esters under mild conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.
Chemical Reactions Analysis
pH-Dependent Reactivity
The compound exhibits reversible covalent bonding modulated by pH:
Table 1: pH-dependent speciation and reactivity trends.
Saccharide Binding Kinetics
The hydroxypropylamino group enhances binding to 1,2- and 1,3-diols through cooperative hydrogen bonding. Comparative data from analogous systems:
| Saccharide | Binding Constant (K<sub>a</sub>, M<sup>−1</sup>) | Half-Life (t<sub>1/2</sub>) |
|---|---|---|
| D-Fructose | 336 ± 43 | 4 hours |
| D-Glucose | 28 ± 4 | 2 hours |
| Neu5Ac | 43 ± 5 | 1.5 hours |
Table 2: Binding kinetics for diol-containing biomolecules (data extrapolated from Wulff-type boronic acid studies) .
Oxidative Stability Mechanisms
The hydroxypropylamino moiety confers partial oxidative resistance through:
-
Electron donation : The amine stabilizes boron's empty p-orbital, reducing susceptibility to H<sub>2</sub>O<sub>2</sub>-mediated oxidation .
-
Steric protection : The propyl chain hinders nucleophilic attack at boron .
Experimental comparisons show a 10,000-fold increase in oxidative stability versus simple phenylboronic acids under physiological conditions .
Protodeboronation Pathways
Acid-catalyzed deboronation follows first-order kinetics with pH-dependent rates:
Scientific Research Applications
(2-Hydroxypropylamino)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Hydroxypropylamino)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds. The molecular targets and pathways involved depend on the specific application, such as binding to active sites of enzymes or interacting with specific biomolecules .
Comparison with Similar Compounds
Phenylboronic acid: Used in similar applications but has different reactivity due to the presence of a phenyl group.
Methylboronic acid: A simpler boronic acid with different physical and chemical properties.
Vinylboronic acid: Used in polymer chemistry and has unique reactivity due to the presence of a vinyl group.
Uniqueness: (2-Hydroxypropylamino)boronic acid is unique due to the presence of both a hydroxyl group and an amino group, which allows for versatile reactivity and applications. Its ability to form stable complexes with diols and other nucleophiles makes it particularly valuable in biological and medicinal chemistry .
Properties
CAS No. |
61361-94-2 |
|---|---|
Molecular Formula |
C3H10BNO3 |
Molecular Weight |
118.93 g/mol |
IUPAC Name |
(2-hydroxypropylamino)boronic acid |
InChI |
InChI=1S/C3H10BNO3/c1-3(6)2-5-4(7)8/h3,5-8H,2H2,1H3 |
InChI Key |
KZOIZDIIULOQTM-UHFFFAOYSA-N |
Canonical SMILES |
B(NCC(C)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















